2-(1-Ethylpiperidin-2-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

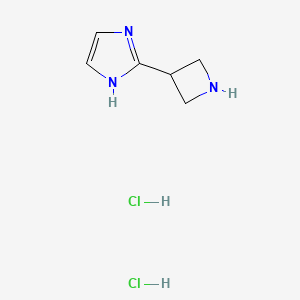

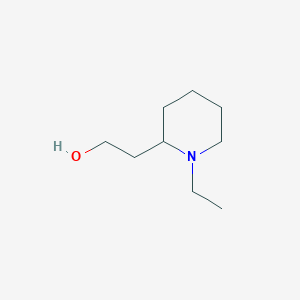

“2-(1-Ethylpiperidin-2-yl)ethan-1-ol” is a versatile chemical compound used in various scientific research applications. Its unique structure allows for diverse uses in fields like pharmaceuticals, organic synthesis, and catalysis. It is a liquid with a molecular weight of 157.26 .

Molecular Structure Analysis

The molecular structure of “2-(1-Ethylpiperidin-2-yl)ethan-1-ol” is represented by the InChI code:1S/C9H19NO/c1-2-10-7-4-3-5-9(10)6-8-11/h9,11H,2-8H2,1H3 . This indicates that the compound contains 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom. Physical And Chemical Properties Analysis

“2-(1-Ethylpiperidin-2-yl)ethan-1-ol” is a liquid with a molecular weight of 157.26 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Efficient Alcohol Oxidation Systems A study by Xiao-Qiang Li and Chi Zhang (2009) developed an efficient alcohol oxidation system catalyzed by 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO) using a recyclable hypervalent iodine(III) reagent. This system, which operates at room temperature, is environmentally friendly and can oxidize a variety of alcohols to their corresponding carbonyl compounds with high yields. This demonstrates the potential application of 2-(1-Ethylpiperidin-2-yl)ethan-1-ol in green chemistry and sustainable processes (Li & Zhang, 2009).

Ethylene Production through Partial Oxidation of Ethane Research by Bodke et al. (1999) explored the partial oxidation of ethane to ethylene using a platinum-tin catalyst. This process, which involves adding large amounts of H2 to the reaction mixture, achieves high selectivity to ethylene at a conversion rate of over 70%. The findings highlight the relevance of 2-(1-Ethylpiperidin-2-yl)ethan-1-ol in the production of ethylene, a key component in the chemical industry (Bodke et al., 1999).

Synthesis of Ethyl Ethanoate A study by S. Colley et al. (2005) details the synthesis of ethyl ethanoate using a Cu/Cr2O3 catalyst. The process achieved a 95% selectivity to ethyl ethanoate, demonstrating the compound's importance in industrial applications. This study suggests potential uses of 2-(1-Ethylpiperidin-2-yl)ethan-1-ol in the synthesis of esters (Colley et al., 2005).

Uncatalyzed Reaction of Alkynes Alcaide et al. (2015) conducted research on the metal-free direct cycloaddition of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides. The study underscores the importance of 2-(1-Ethylpiperidin-2-yl)ethan-1-ol in facilitating uncatalyzed reactions at room temperature, providing a mild and facile protocol for the synthesis of substituted cyclobutenes (Alcaide et al., 2015).

Selective Oxidation of Ethane Research by Hamakawa et al. (1997) investigated the catalytic conversion of ethane to acetaldehyde using an electrochemical membrane system. The study demonstrates the capability of 2-(1-Ethylpiperidin-2-yl)ethan-1-ol in selective oxidation processes, particularly in the transformation of ethane to valuable chemical compounds (Hamakawa et al., 1997).

Propiedades

IUPAC Name |

2-(1-ethylpiperidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-10-7-4-3-5-9(10)6-8-11/h9,11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBHCXHXXLBHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethylpiperidin-2-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)

![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)

![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)

![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)

![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)